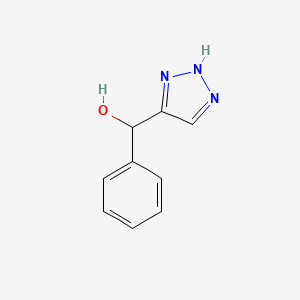

Phenyl(1H-1,2,3-triazol-4-yl)methanol

Description

Significance of 1,2,3-Triazole Scaffolds in Contemporary Chemical Research

The 1,2,3-triazole ring is a five-membered heterocyclic motif containing three adjacent nitrogen atoms, which imparts a unique set of properties. wikipedia.orgnih.gov This scaffold is a cornerstone in modern medicinal chemistry, largely due to its role as a pharmacophore—a molecular feature responsible for a drug's biological activity. nih.gov The triazole ring is chemically stable, possesses a significant dipole moment, and can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with biological targets. irjrr.com

The development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible. nih.govmdpi.com This has led to an explosion in research and applications. Triazole derivatives have demonstrated a vast array of pharmacological activities, including:

Anticancer: Compounds containing the 1,2,3-triazole moiety have shown potent cytotoxic activity against various cancer cell lines. tandfonline.comnih.gov

Antimicrobial: The triazole scaffold is a key component in numerous antibacterial and antifungal agents. nih.govmdpi.com For instance, tazobactam (B1681243) is a well-known pharmaceutical containing this ring system. wikipedia.orgirjrr.com

Antiviral: Researchers have developed triazole-containing hybrids with significant antiviral properties. nih.gov

Anti-inflammatory: Certain 1,2,3-triazole derivatives have exhibited notable anti-inflammatory effects. tandfonline.com

Other Therapeutic Areas: The applications extend to treatments for diabetes, malaria, tuberculosis, and neurodegenerative diseases. nih.govmdpi.com

Beyond medicine, 1,2,3-triazoles are used in materials science, agriculture, and supramolecular chemistry. irjrr.com Their ability to act as linkers and their interactions with metal ions make them valuable in creating new polymers and functional materials. guidechem.comnih.gov

Role of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Versatile Building Block in Synthetic Chemistry

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol serves as an exemplary building block in organic synthesis. guidechem.com Its chemical structure provides multiple points for modification, allowing chemists to construct a library of derivatives with diverse functionalities. The hydroxyl (-OH) group can be easily converted into other functional groups or used to connect the molecule to other scaffolds.

For example, (1-phenyl-1H- wikipedia.orgnih.govtandfonline.comtriazol-4-yl)methanol has been used as a starting material in the synthesis of gallic acid esters. nih.gov This was achieved through a "click chemistry" approach, resulting in a series of compounds that were screened for their antioxidant properties. nih.gov Several of the synthesized analogs showed a more potent antioxidant effect than the standards, demonstrating how the core structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol can be leveraged to develop new, effective compounds. nih.gov

The triazole component of the molecule is of particular interest for its capacity to form coordination complexes with metal ions, which opens avenues for developing novel catalysts and materials. guidechem.com

Chemical Properties of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

| Property | Value |

|---|---|

| CAS Number | 103755-58-4 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| pKa | 12.96 ± 0.10 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 50.9 Ų |

Data sourced from Guidechem and PubChem. guidechem.comnih.gov

Historical Development and Emerging Trends in Triazole-Based Compound Research

The chemistry of azole compounds has a rich history, with early discoveries of their antifungal properties dating back to the 1940s. nih.gov A significant milestone was the development of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form triazoles. wikipedia.org However, this method often required high temperatures and resulted in a mixture of products. mdpi.com

The landscape of triazole synthesis was fundamentally changed in the early 2000s with the introduction of "click chemistry" by Sharpless, Meldal, and their coworkers. irjrr.commdpi.com The copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC) provided a way to create 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity under mild conditions. mdpi.commdpi.com This breakthrough made the triazole scaffold readily available for a wide range of applications, particularly in drug discovery and bioconjugation. irjrr.com

Emerging trends in the field continue to push the boundaries of triazole chemistry:

Novel Catalytic Systems: Research is ongoing to develop more sustainable and efficient synthetic methods, including the use of ionic liquids and metal-free catalytic systems. mdpi.comiosrjournals.org

Hybrid Molecules: There is a growing interest in creating hybrid molecules by linking the 1,2,3-triazole core with other pharmacophores to develop compounds with enhanced or multi-target biological activities. nih.govresearchgate.net

Advanced Materials: The unique properties of triazoles are being exploited in the design of advanced polymers and functional materials. irjrr.com

New Therapeutic Applications: The versatility of the triazole scaffold is being applied to new therapeutic challenges, including the development of agents against neurodegenerative diseases and drug-resistant pathogens. mdpi.comresearchgate.net

The continuous evolution of synthetic methodologies and a deeper understanding of the structure-activity relationships of triazole derivatives ensure that these compounds, including the versatile building block (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, will remain at the forefront of chemical research for the foreseeable future.

Structure

3D Structure

Properties

CAS No. |

1312782-59-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

phenyl(2H-triazol-4-yl)methanol |

InChI |

InChI=1S/C9H9N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6,9,13H,(H,10,11,12) |

InChI Key |

ZSDFJVIDNNKXSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NNN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Ring Formation

The cornerstone of synthesizing the 1,4-disubstituted 1,2,3-triazole core of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). tdl.org This powerful "click chemistry" reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to regioselectively form the 1,4-disubstituted triazole. nih.govmdpi.com For the parent compound, this involves the reaction between phenylazide and propargyl alcohol. The mechanism is understood to involve copper(I) acetylide intermediates which react with the azide to form the triazole ring. nih.govbeilstein-journals.org This method is highly valued for its reliability, mild reaction conditions, and high yields. nih.gov

Optimization of Reaction Conditions and Catalytic Systems for CuAAC

The efficiency and yield of the CuAAC reaction are highly dependent on the specific conditions and catalytic system employed. Researchers have explored various parameters to optimize the synthesis of triazole derivatives. rsc.orgmdpi.com

Catalytic Systems:

Copper Source: The active catalyst is the Cu(I) ion. While Cu(I) salts like copper(I) iodide (CuI) can be used directly, it is common to generate Cu(I) in situ from more stable and soluble copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂), using a reducing agent. nih.govmdpi.comnih.gov Sodium ascorbate (B8700270) is a widely used reducing agent for this purpose. nih.gov In some protocols, granular copper has been used in conjunction with CuSO₄ to facilitate the reaction. nih.gov

Ligands: To stabilize the Cu(I) oxidation state and enhance catalytic activity, various ligands are employed. Tris(triazolylmethyl)amine (TTTA) and its derivatives are common choices. tdl.orgnih.gov The use of ligands can prevent copper-mediated side reactions and improve reaction rates, especially in aqueous or biological media. tdl.org

Reaction Conditions:

Solvents: A wide range of solvents can be used for CuAAC reactions, including tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), water, or solvent mixtures like acetone/water and THF/water. nih.govnih.govbeilstein-journals.orgnih.gov Aqueous media are often preferred for their green chemistry advantages. mdpi.com

Temperature: Reactions are often conducted at room temperature, although gentle heating can sometimes improve rates and yields. mdpi.comnih.gov

The table below summarizes various optimized conditions reported for CuAAC synthesis of related triazole structures.

| Catalyst System | Reducing Agent | Solvent | Temperature | Yield | Reference |

| Cu(OAc)₂ | Sodium Ascorbate | Acetone/Water (1:2) | Room Temperature | Excellent | nih.gov |

| CuSO₄·5H₂O | Sodium Ascorbate | Not Specified | Not Specified | 84% | mdpi.com |

| CuSO₄·5H₂O / Granular Copper | None | DMSO | Room Temperature | Quantitative | nih.gov |

| CuI | None | THF | Room Temperature | High | nih.gov |

| CuSO₄ | D-Glucose | THF/H₂O (2:1) | Room Temperature | 91% | nih.govbeilstein-journals.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

To accelerate the synthesis of 1,2,3-triazole derivatives, microwave irradiation has emerged as a highly effective technique. nih.gov Compared to conventional heating methods, microwave-assisted synthesis significantly reduces reaction times, often from hours to mere minutes, while frequently providing improved product yields. nih.govbeilstein-journals.orgscielo.org.za

For instance, in a comparative study for the synthesis of a related derivative, a reaction that took 12 hours under conventional heating at room temperature to achieve a 91% yield was completed in just 15 minutes under microwave irradiation with a 95% yield. nih.govbeilstein-journals.org This rapid and efficient heating is a key advantage in developing libraries of compounds for research purposes. nih.gov The protocol is applicable to a variety of substrates, including different phenylazides and alkynes, demonstrating its broad utility. nih.govbeilstein-journals.org

Functional Group Interconversions at the Methanol (B129727) Moiety

Once the (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol core is synthesized, the hydroxyl group of the methanol moiety provides a convenient handle for further molecular diversification through various functional group interconversions.

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol can be selectively oxidized to form the corresponding aldehyde, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, or further to the carboxylic acid. The aldehyde is a particularly useful intermediate. For example, it can be generated and then used in subsequent reactions, such as condensations, without isolation. nih.govbeilstein-journals.org In one multi-component reaction, an intermediate aldehyde, 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, was formed and reacted in situ with a diamine to construct a benzimidazole (B57391) ring system. nih.govbeilstein-journals.org This demonstrates the utility of the oxidized form as a precursor for more complex heterocyclic structures.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group readily undergoes esterification and etherification reactions, allowing for the attachment of a wide range of molecular fragments.

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives to form esters. In one study, a series of gallic acid esters of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol were synthesized using a click chemistry approach. nih.govresearchgate.net This involved creating various substituted (1-phenyl-1H-1,2,3-triazol-4-yl)methanol analogs and then esterifying them with gallic acid. nih.govresearchgate.net Another example is the synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, formed from the reaction of 3-(nicotinoyloxy)-1-propyne and phenylazide. researchgate.net

Etherification: Ether linkages can be formed to connect the triazole core to other molecules. This is often achieved by first synthesizing a propargyl ether, which then undergoes the CuAAC reaction. For example, 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles were synthesized from a three-component reaction starting with a propargyloxybenzaldehyde. nih.govbeilstein-journals.org

Strategies for Diversification and Introduction of Substituents on the Phenyl Ring

A primary strategy for creating a library of derivatives is to introduce substituents onto the phenyl ring of the (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold. This is most directly accomplished by using appropriately substituted phenyl azides as starting materials in the CuAAC reaction. nih.gov This approach allows for the synthesis of a wide array of analogs with diverse electronic and steric properties.

The synthesis of various substituted aryl azides is a standard procedure, often starting from the corresponding anilines. researchgate.net These azides can then be "clicked" with an alkyne partner like propargyl alcohol to yield the desired substituted triazoles. This method has been used to produce derivatives with substituents such as halogens (fluoro, chloro), electron-withdrawing groups (trifluoromethyl, nitro), and electron-donating groups (ethoxy). mdpi.comnih.gov

The following table showcases examples of derivatives synthesized by varying the substituent on the phenyl azide.

| Phenyl Ring Substituent | Resulting Compound Name | Reference |

| 4-Trifluoromethyl | (1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol derivative | nih.gov |

| 4-Chloro | (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol derivative | nih.gov |

| 3-Chloro | (1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol derivative | nih.gov |

| 4-Ethoxy | (1-(4-Ethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol derivative | nih.gov |

| 4-Nitro | (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol derivative | mdpi.com |

| 4-Fluoro | N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) derivative | nih.gov |

This modular approach, combining the versatility of the CuAAC reaction with the availability of diverse substituted starting materials, provides a powerful platform for the rational design and synthesis of novel (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol derivatives.

Regioselectivity Considerations in 1,2,3-Triazole Synthesis

The synthesis of 1,2,3-triazoles from azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition, can result in the formation of two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. organic-chemistry.orgwikipedia.org For a compound like (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol, which is a 1,4-disubstituted triazole, controlling the regioselectivity of the cycloaddition is a critical aspect of its synthesis. guidechem.comnih.gov The choice of reaction conditions, particularly the use of a catalyst, is the primary determinant of the isomeric outcome. organic-chemistry.orgwikipedia.org

The thermal, uncatalyzed Huisgen cycloaddition typically requires elevated temperatures and often yields a mixture of both 1,4- and 1,5-regioisomers, making it less suitable for applications where a single isomer is required. organic-chemistry.orgwikipedia.org DFT calculations have shown that the activation energies for the formation of both isomers in the uncatalyzed reaction are very similar, explaining the lack of regioselectivity. nih.govrsc.org

To overcome this limitation, catalyzed versions of the azide-alkyne cycloaddition have been developed, which offer excellent control over the regiochemistry. The two most prominent methods are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). acs.orgnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The copper(I)-catalyzed reaction is the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgnih.gov This reaction, often termed the "premier example of a click reaction," is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups. organic-chemistry.orgwikipedia.orgnih.gov The use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, exclusively yields the 1,4-isomer. organic-chemistry.orgwikipedia.org

The mechanism of the CuAAC differs significantly from the uncatalyzed thermal reaction. nih.govrsc.org It involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgnih.gov This catalyzed pathway has a much lower activation energy compared to the uncatalyzed reaction and strongly favors the transition state leading to the 1,4-disubstituted product. organic-chemistry.orgnih.gov This high degree of regioselectivity makes CuAAC the method of choice for synthesizing 1,4-disubstituted 1,2,3-triazoles such as (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives. nih.govacs.orgthieme-connect.de

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the copper-catalyzed reaction, the use of ruthenium catalysts leads to the formation of the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. acs.orgnih.govorganic-chemistry.org Ruthenium(II) complexes, such as [Cp*RuCl], are effective catalysts for this transformation. acs.orgorganic-chemistry.orgacs.org A key advantage of the RuAAC is its ability to react with both terminal and internal alkynes to produce 1,5-disubstituted and fully substituted triazoles, respectively, expanding the scope of the reaction beyond that of CuAAC. nih.govorganic-chemistry.orgacs.org

The mechanism of the RuAAC is believed to proceed through a ruthenacycle intermediate formed by oxidative coupling of the azide and the alkyne. organic-chemistry.orgresearchgate.net This mechanism leads to the formation of the C-N bond between the internal nitrogen of the azide and the substituted carbon of the alkyne, resulting in the 1,5-regioselectivity. researchgate.net

The development of both CuAAC and RuAAC provides synthetic chemists with powerful tools to selectively access either the 1,4- or 1,5-disubstituted 1,2,3-triazole isomer with high fidelity, which is essential for the targeted synthesis of complex molecules and for establishing structure-activity relationships in medicinal chemistry. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for 1,2,3-Triazole Synthesis

| Method | Catalyst | Regioisomer(s) Formed | Reaction Conditions | Substrate Scope |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | None | Mixture of 1,4- and 1,5-isomers wikipedia.org | Elevated temperatures organic-chemistry.org | Terminal and internal alkynes |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) wikipedia.org | Exclusively 1,4-disubstituted organic-chemistry.orgnih.gov | Mild, often aqueous conditions organic-chemistry.org | Primarily terminal alkynes acs.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium(II) acs.orgorganic-chemistry.org | Exclusively 1,5-disubstituted nih.govacs.org | Generally non-protic solvents acs.org | Terminal and internal alkynes nih.govorganic-chemistry.org |

Advanced Characterization Techniques for 1 Phenyl 1h 1,2,3 Triazol 4 Yl Methanol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2,3-triazole derivatives, providing unambiguous evidence of their isomeric form and substitution patterns.

One-dimensional NMR provides fundamental information regarding the chemical environment of magnetically active nuclei within the molecule.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum is crucial for identifying the characteristic triazole proton. For the parent compound, (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol, this proton typically appears as a singlet. For instance, in DMSO-d₆, the triazole proton (H-5) of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol resonates at approximately δ 8.68 ppm. nih.govsciforum.net The protons of the phenyl ring and the methylene (B1212753) group (CH₂OH) also provide key structural information. nih.govnih.gov

The carbon (¹³C) NMR spectrum complements the proton data, confirming the carbon framework. The chemical shifts of the triazole ring carbons are particularly diagnostic for distinguishing between 1,4- and 1,5-disubstituted isomers. In various analogues, the carbon of the carbonyl group in precursors or oxidized derivatives can be observed at very low fields, around 184.3 ppm, while methyl group carbons appear at high fields. mdpi.com

¹⁵N NMR: Due to the prevalence of nitrogen atoms in the heterocyclic core, ¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for the unambiguous characterization of 1,2,3-triazole isomers. rsc.org Given the challenge of distinguishing between 1,4-, 1,5-, and 2,4-disubstituted triazoles using only ¹H and ¹³C NMR, ¹⁵N chemical shifts offer a definitive solution. rsc.org Although direct detection can be challenging due to low natural abundance and sensitivity, techniques like ¹H/¹⁵N gHMBC make this analysis more accessible. rsc.org Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often employed in conjunction with experimental data to predict and confirm ¹⁵N chemical shifts, providing robust structural validation. rsc.orgunn.edu.ng

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and Analogues

| Compound | Solvent | ¹H NMR Data Highlights | ¹³C NMR Data Highlights | Source |

|---|---|---|---|---|

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | DMSO-d₆ | 8.68 (s, 1H, triazole-H), 7.96–7.84 (m, 2H, Ar-H), 7.64–7.54 (m, 2H, Ar-H), 7.56–7.41 (m, 1H, Ar-H) | Not specified | nih.govnih.gov |

| (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanol (9j) | CDCl₃ | 7.69 (s, 1H, triazole-H), 7.63 (d, J=9.0 Hz, 2H), 7.58 (d, J=9.0 Hz, 2H), 7.51 (d, J=7.1 Hz, 1H), 6.12 (s, 1H, CH-OH) | 141.64, 135.94, 132.88, 128.74, 128.23, 126.43, 122.40, 121.92, 69.17 | nih.gov |

| 4-(Benzyloxymethyl)-1-phenyl-1H-1,2,3-triazole (3g) | CDCl₃ + CCl₄ (1:1) | 7.96 (s, 1H, triazole-H), 7.74-7.71 (m, 2H), 4.75 (s, 2H, CH₂), 4.64 (s, 2H, CH₂) | 146.0, 137.7, 137.1, 129.6, 128.5, 128.4, 127.8, 127.7, 120.4, 120.3, 72.6, 63.6 | scielo.br |

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, which is critical for assigning the correct isomeric structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is routinely used to assign the ¹³C signals based on the more easily interpreted ¹H spectrum. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is particularly vital as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the unambiguous assignment of quaternary carbons and, crucially, for establishing the connectivity between the phenyl substituent, the triazole ring, and the methanol (B129727) moiety. For example, correlations from the triazole H-5 proton to the C-4 carbon and the attached CH₂OH group, as well as to the ipso-carbon of the N-1 phenyl ring, would definitively confirm the 1,4-disubstituted pattern. Furthermore, ¹H/¹⁵N gHMBC experiments provide direct evidence of the connectivity between protons and the nitrogen atoms of the triazole ring, serving as a definitive method for isomer identification. rsc.org

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.govscielo.brmdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions, often as protonated species [M+H]⁺ or sodium adducts [M+Na]⁺. nih.govscielo.br The precise mass obtained from HRMS serves as a crucial confirmation of the compound's identity, complementing the data from NMR spectroscopy. nih.govmdpi.com

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Analogues

| Compound | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanol (9j) | [M+H]⁺ | 330.0242 | 330.0236 | nih.gov |

| (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)(2-fluorophenyl)methanol (9g) | [M+Na]⁺ | 369.9967 | 369.9964 | nih.gov |

| 4-(Benzyloxymethyl)-1-phenyl-1H-1,2,3-triazole (3g) | [M+Na]⁺ | 288.1112 | 288.1113 | scielo.br |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography allows for the precise measurement of torsion and dihedral angles, which define the molecule's conformation. A key parameter in (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol analogues is the dihedral angle between the plane of the phenyl ring and the plane of the triazole ring. This angle indicates the degree of twist between the two rings and can be influenced by substituents and crystal packing forces.

For example, in the crystal structure of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate, two independent molecules in the asymmetric unit exhibit dihedral angles of 12.71(19)° and 17.3(2)° between the rings. nih.gov In contrast, a related 1,2,4-triazole (B32235) analogue, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, shows a much smaller dihedral angle of 2.52(5)°, indicating a nearly parallel arrangement of the rings. nih.gov The orientation of the hydroxymethyl group is also revealed; in one molecule of the chlorophenyl analogue, the N-C-C-O torsion angle is 82.2(5)°, while in the other it is -60.3(5)°, highlighting conformational flexibility. nih.gov

Crystal structure analysis provides invaluable insight into the network of non-covalent interactions that stabilize the crystal lattice. These interactions are fundamental to understanding the solid-state properties of the material.

Hydrogen Bonding: The hydroxyl group of the methanol moiety is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective acceptors. Crystal structures of these analogues consistently show extensive hydrogen bonding. For instance, strong O-H···N and O-H···O hydrogen bonds link molecules into supramolecular chains. nih.govnih.gov Weaker C-H···O and C-H···N interactions often provide additional stability to these networks. nih.govresearchgate.net

π-π Stacking: The aromatic phenyl and triazole rings can participate in π-π stacking interactions. The planarity of the molecule, as determined by the dihedral angle, influences the efficacy of these interactions. While significant π-π stacking is observed in some derivatives, in less planar structures, C-H···π interactions may become the dominant mode of interaction between aromatic systems. scielo.brresearchgate.net In these cases, a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule. scielo.brresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. For analogues of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, IR spectroscopy is crucial for verifying the successful formation of the triazole ring and the incorporation of various substituents.

The IR spectra of these compounds exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. A comparative analysis of the spectra for different analogues allows for the confirmation of their molecular structure.

Key functional group absorptions observed in the IR spectra of 1,2,3-triazole derivatives include:

O-H Stretching: The hydroxyl group (-OH) of the methanol moiety typically shows a broad absorption band in the region of 3380-3417 cm⁻¹. The broadness of this peak is often due to intermolecular or intramolecular hydrogen bonding. For instance, a strong absorption band at 3380 cm⁻¹ in one derivative was attributed to the intramolecular hydrogen bond between the hydroxyl group's hydrogen and an adjacent oxygen atom. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are generally observed in the range of 3017-3098 cm⁻¹. mdpi.comamhsr.org Aliphatic C-H stretching from the methylene group (-CH2-) of the methanol moiety or other alkyl substituents typically appears between 2850 and 2997 cm⁻¹. mdpi.comamhsr.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl ring usually result in absorption bands around 1472-1600 cm⁻¹. amhsr.orgresearchgate.net

N=N Stretching: The stretching vibration of the N=N bond within the 1,2,3-triazole ring is a key indicator of its formation and is typically found in the 1417-1424 cm⁻¹ region. mdpi.com

C-O Stretching: The stretching vibration for the C-O bond of the primary alcohol in the methanol group is expected in the region of 1000-1100 cm⁻¹.

The table below summarizes the characteristic IR absorption frequencies for functional groups found in (1-phenyl-1H-1,2,3-triazol-4-yl)methanol and its analogues, based on data from various research findings.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | References |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3300 - 3417 | mdpi.comamhsr.org |

| Aromatic C-H | Stretching | 3017 - 3098 | mdpi.comamhsr.orgresearchgate.net |

| Aliphatic C-H (-CH₂) | Stretching | 2850 - 2997 | mdpi.com |

| Aromatic C=C | Stretching | 1472 - 1600 | amhsr.orgresearchgate.net |

| Triazole N=N | Stretching | 1417 - 1424 | mdpi.com |

| Nitramine N-NO₂ | Stretching | 1571–1578 & 1273–1284 | mdpi.com |

| Nitrile (C≡N) | Stretching | ~2250 | |

| Alkyne (C≡C) | Stretching | 2145 - 2155 | nih.gov |

Note: The exact frequencies can vary depending on the specific molecular structure and the presence of other substituents.

The disappearance of certain bands from the starting materials, such as the characteristic acetylenic C≡C absorption (around 2150 cm⁻¹) of a propargyl precursor, and the appearance of the triazole ring and hydroxyl group bands in the product spectrum, provide clear evidence for the successful synthesis of the target molecule. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the most commonly employed methods for the analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol analogues.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of triazole derivatives. nih.gov A typical setup involves a reversed-phase column, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture.

In the analysis of 1,4-substituted 1,2,3-triazole derivatives, HPLC has been effectively used to monitor reaction progress and determine the purity of the final products. mdpi.comnih.gov For example, the purity of a synthesized triazole was enhanced from 94.4% to 99.9% through recrystallization, with the purity at each stage being meticulously monitored by HPLC. mdpi.com

A standard HPLC method for these compounds might utilize:

Chromatograph: An Agilent 1200 chromatograph or similar system equipped with a degasser, gradient pump, and a diode-array detector (DAD) for monitoring the effluent at multiple wavelengths (e.g., 215 and 254 nm). nih.govrsc.org

Column: A reversed-phase Hypersil ODS or Symmetry C18 column (e.g., 2.1 × 100 mm with a 5 µm particle size) is commonly used. nih.govnih.gov

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is frequently employed as the mobile phase. nih.gov The addition of 0.1% trifluoroacetic acid to the mobile phase is also a common practice to improve peak shape. rsc.org

Flow Rate: A flow rate of around 1.0 ml/min is often used. nih.gov

The retention time (the time it takes for the compound to pass through the column) is a characteristic property of the compound under specific chromatographic conditions and is used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

The table below provides an example of HPLC conditions used for the analysis of triazole derivatives.

| Parameter | Description | References |

| Instrument | Agilent 1200 series or Perkin Elmer Flexar UHPLC | nih.govrsc.org |

| Column | Hypersil ODS (2.1 × 100 mm, 5 µm) or Acquity CSH Fluoro-Phenyl (2.1x100 mm, 1.7 µm) | nih.govrsc.org |

| Mobile Phase | Acetonitrile/Water gradient | rsc.orgnih.gov |

| Detector | Diode-Array Detector (DAD) at 215 and 254 nm | rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | rsc.orgnih.gov |

| Purity Achieved | >95% to 99.9% | mdpi.comrsc.org |

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also provides crucial information about the molecular weight of the compound, further confirming its identity. The LC part separates the synthesized compound from any impurities, and the MS part detects the compound and provides its mass-to-charge ratio (m/z), which corresponds to its molecular weight (often as an [M+H]⁺ or [M+Na]⁺ adduct). rsc.org This confirmation of the molecular mass is a definitive piece of evidence for the structure of the synthesized analogue.

Reactivity and Derivatization Chemistry of 1 Phenyl 1h 1,2,3 Triazol 4 Yl Methanol

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle that exhibits a unique set of reactive properties. It is generally stable to acidic and basic hydrolysis, metabolic degradation, and redox conditions. nih.gov However, the presence of substituents can influence its reactivity.

The nitrogen atoms within the 1,2,3-triazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. Research has shown that 1-substituted 4-phenyl-1,2,3-triazoles can form stable complexes with transition metals like ruthenium(II) and osmium(II). acs.org In these organometallic compounds, the triazole ligand, along with a phenyl group, can engage in cyclometalation, where the metal center binds to both a nitrogen atom of the triazole and a carbon atom of the phenyl ring, forming a stable metallacycle. acs.org

The coordination of iridium(III) and rhodium(III) with 1-pyridyl-4-phenyl-1,2,3-triazole has also been investigated. acs.org These studies reveal that the triazole's nitrogen atoms, in conjunction with the pyridyl nitrogen, can effectively chelate the metal center. acs.org The coordination environment can be further influenced by the reaction conditions, leading to different modes of binding and subsequent reactivity. acs.org For instance, the coordination of an iridium fragment to the N2 and pyridine (B92270) nitrogen atoms of 1-pyridyl-4-phenyl-1,2,3-triazole has been observed to significantly increase the acidity of the C5-proton of the triazole ring. acs.org

The table below summarizes examples of metal complexes formed with derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol.

| Metal Center | Ligand System | Coordination Mode | Resulting Complex |

| Ruthenium(II) | 1-Substituted 4-phenyl-1,2,3-triazoles | Cyclometalation (C^N) | [(η⁶-p-cym)RuCl(κ²-C^N-L)] |

| Osmium(II) | 1-Substituted 4-phenyl-1,2,3-triazoles | Cyclometalation (C^N) | [(η⁶-p-cym)OsCl(κ²-C^N-L)] |

| Iridium(III) | 1-Pyridyl-4-phenyl-1,2,3-triazole | N,N-chelation and C-H activation | Mono- and dinuclear complexes |

| Rhodium(III) | 1-Pyridyl-4-phenyl-1,2,3-triazole | N,N-chelation and C-H activation | Mono- and dinuclear complexes |

| Copper(I) | 1,4-bis(5-(diisopropylphosphaneyl)-1-phenyl-1H-1,2,3-triazol-4-yl)benzene | P,N-chelation | Dinuclear complexes |

| Silver(I) | 1,4-bis(5-(diisopropylphosphaneyl)-1-phenyl-1H-1,2,3-triazol-4-yl)benzene | P-coordination | Dinuclear complexes |

| Gold(I) | 1,4-bis(5-(diisopropylphosphaneyl)-1-phenyl-1H-1,2,3-triazol-4-yl)benzene | P-coordination | Dinuclear complexes |

Data sourced from multiple studies on the coordination chemistry of phenyl-triazole derivatives. acs.orgacs.orgrsc.org

While the 1,2,3-triazole ring is generally stable, it can undergo transformations under specific conditions. For example, studies have shown the possibility of interconversion between 1,2,3-triazoles and isomeric 1,2,3-thiadiazoles under mass spectrometry conditions. mdpi.com Additionally, the triazole ring can be modified through reactions that introduce or alter substituents. For instance, the synthesis of 1,4,5-trisubstituted triazoles can be achieved through the cycloaddition of amido alkyl azides with dimethylacetylene dicarboxylate. researchgate.net

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 4-position of the triazole ring is a key site for derivatization. This primary alcohol functionality can undergo a variety of common organic transformations.

One of the primary reactions is its conversion into an amine, which then serves as a precursor for the synthesis of amides. For example, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine can be reacted with various benzoyl chlorides to yield N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives. nih.gov This transformation is crucial for creating libraries of compounds with diverse functionalities.

Furthermore, the hydroxymethyl group can be used to link the triazole scaffold to other molecular entities. For instance, it can be reacted with 6-chloro-3-methyluracil (B41288) to form 6-chloro-3-methyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione, a key step in the synthesis of novel anti-tumor agents. nih.gov

The following table details some of the key transformations of the hydroxymethyl group.

| Reagent | Reaction Type | Product Type |

| Thionyl chloride | Chlorination | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole |

| Oxidizing agents | Oxidation | 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde or -carboxylic acid |

| Acyl chlorides/Carboxylic acids | Esterification | Esters of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol |

| Alkyl halides | Etherification | Ethers of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol |

| 6-Chloro-3-methyluracil | Nucleophilic Substitution | 1,2,3-Triazole-uracil conjugates |

This table is a summary of common transformations reported in organic synthesis literature. nih.govnih.gov

Substitution and Functionalization of the Phenyl Moiety

The phenyl ring attached to the N1 position of the triazole offers another avenue for structural modification. Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the entire molecule.

For example, derivatives of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol have been synthesized with various substituents on the phenyl ring, including fluoro, chloro, trifluoromethyl, and trimethoxy groups. nih.gov These modifications are often introduced by starting with a substituted aniline, which is then converted to the corresponding phenyl azide (B81097) and subsequently used in a cycloaddition reaction to form the triazole ring. This approach allows for the systematic variation of the phenyl substituent to explore structure-activity relationships in medicinal chemistry contexts. nih.gov

Formation of Conjugates and Hybrid Molecules Incorporating the (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Scaffold

The (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold is a valuable building block for the construction of more complex hybrid molecules and conjugates. nih.gov The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for linking this scaffold to other molecular fragments. researchgate.net

This strategy has been used to synthesize a variety of hybrid molecules with potential biological activities. For instance, 1,2,3-triazole-uracil ensembles have been created by linking the triazole scaffold to a uracil (B121893) moiety, with the aim of developing new anti-tumor agents. nih.gov Similarly, the triazole can serve as a linker to connect isatin (B1672199) and phenolic moieties, creating hybrids with potential anti-inflammatory properties. mdpi.com The synthesis of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives also highlights the utility of this scaffold in creating novel heterocyclic systems. researchgate.net

The versatility of the (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold is evident in its application in creating diverse molecular architectures, driven by the reactivity of its constituent parts.

Computational Chemistry and Theoretical Studies on 1 Phenyl 1h 1,2,3 Triazol 4 Yl Methanol Derivatives

Molecular Docking Simulations for Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its biological target, typically a protein or enzyme.

In the context of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol derivatives, molecular docking studies have been instrumental in predicting their binding affinities and modes of interaction with various biological targets. For instance, stilbene-linked 1,2,3-triazole derivatives have been evaluated for their cytotoxic effects, with molecular docking revealing key interactions within the active sites of target proteins. nih.gov Similarly, novel Baylis-Hillman derived 1,2,3-triazole derivatives have been synthesized and their anticancer activity assessed, with docking studies elucidating the binding mechanisms responsible for their potent effects against cancer cell lines like prostate adenocarcinoma.

Docking studies on 1,2,3-triazole-appended bis-pyrazoles have also been conducted to understand their bioevaluation results. nih.gov Furthermore, research on benzimidazole (B57391) derivatives bearing a 1,2,3-triazole moiety has utilized molecular docking to screen for antibacterial activity against a panel of bacteria including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. pnrjournal.com These studies often use a reference drug to compare and validate the binding efficacy of the newly synthesized compounds. pnrjournal.com

The core 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol has been identified as a promising scaffold for developing inhibitors of enzymes like aromatase and steroid sulfatase, with docking calculations helping to understand the structure-activity relationships. nih.gov

Table 1: Examples of Molecular Docking Studies on (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Derivatives

| Derivative Class | Biological Target | Key Findings |

| Stilbene-linked 1,2,3-triazoles | Cancer-related proteins | Elucidation of binding modes related to cytotoxic activity. nih.gov |

| Baylis-Hillman derived 1,2,3-triazoles | Prostate adenocarcinoma cells | Identification of potent anticancer activity and binding mechanisms. |

| 1,2,3-Triazole-appended bis-pyrazoles | Various enzymes | Understanding of bioevaluation results through interaction mapping. nih.gov |

| Benzimidazole-based 1,2,3-triazoles | Bacterial enzymes | Prediction of antibacterial activity and binding affinity. pnrjournal.com |

| 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenols | Aromatase, Steroid Sulfatase | Identification of core scaffold as a potential inhibitor. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding stability of the ligand-protein complex over time. MD simulations are crucial for understanding the flexibility of both the ligand and the target, providing a more realistic representation of the biological environment.

For 1,2,4-triazole (B32235) derivatives, MD simulations have been employed to investigate their potential as antioxidant agents. pensoft.net These simulations, often running for nanoseconds, track the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and radius of gyration (Rg) to assess the stability of the complex. pensoft.net Such studies have demonstrated that certain triazole derivatives form stable complexes with enzymes that regulate oxidative stress. pensoft.net

The Automated Topology Builder (ATB) and Repository is a valuable resource that facilitates the development of molecular force fields necessary for MD simulations of biomolecular systems, including those involving triazole derivatives. uq.edu.au These simulations are applicable to studying biomolecule-ligand complexes, calculating free energies, and refining X-ray crystal structures. uq.edu.au

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties.

For (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives, quantum chemical calculations have been used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. researchgate.net

These calculations can also predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be correlated with experimental data to confirm the molecular structure. semanticscholar.orgresearchgate.netepstem.net For instance, the calculated chemical shifts for the carbons in the 1,2,3-triazole ring can be compared with experimental values. semanticscholar.org Furthermore, parameters like dipole moment, hardness, softness, electronegativity, and electrophilicity index can be derived from these calculations, offering a deeper understanding of the molecule's behavior. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for identifying the chemical features responsible for the biological activity of a series of compounds.

SAR studies on 1,2,3-triazole-based benzothiazole (B30560) derivatives have been conducted to develop probes for tau protein, which is implicated in Alzheimer's disease. nih.gov These studies involve systematic modifications of the molecular structure to understand how changes in substituents affect the binding affinity and biological activity.

QSAR models establish a mathematical relationship between the chemical structure and biological activity. For 1,2,4-triazole derivatives, 3D-QSAR models have been developed to evaluate their anticancer potential. nih.gov These models use molecular field analysis to correlate the steric and electrostatic fields of the molecules with their observed activities. nih.gov The statistical significance of these models is validated through parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov Successful QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. physchemres.orgkashanu.ac.ir

Applications of 1 Phenyl 1h 1,2,3 Triazol 4 Yl Methanol in Interdisciplinary Research

Role in Medicinal Chemistry Research

The inherent properties of the 1,2,3-triazole moiety, such as its ability to form hydrogen bonds, its dipolar character, and its relative stability to metabolic degradation, make it an attractive component in the design of new therapeutic agents. Researchers have extensively modified the core structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol to explore its potential in various disease areas.

Development of Antifungal Agents

The 1,2,3-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with several clinically used antifungal agents featuring this heterocyclic ring. Research into derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol has aimed to identify new compounds with improved efficacy and a broader spectrum of activity against pathogenic fungi.

A series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and evaluated for their in vitro antifungal activities against several phytopathogenic fungi. One of the synthesized compounds, 5p , demonstrated significant anti-phytopathogenic activity, with EC₅₀ values of 0.18, 2.28, 1.01, and 1.85 μg/mL against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici, respectively. nih.gov In another study, a series of new 1,2,3-triazolyl chalcones were synthesized and showed promising antifungal activity against various fungal strains, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the standard drug Miconazole. nih.gov For instance, against Candida albicans, compounds 9b , 9c , and 9d showed MIC values of 12.5 μg/mL, compared to 25 μg/mL for Miconazole. nih.gov

Antifungal Activity of 1,2,3-Triazole Phenylhydrazone Derivatives

| Compound | Rhizoctonia solani EC₅₀ (μg/mL) | Sclerotinia sclerotiorum EC₅₀ (μg/mL) | Fusarium graminearum EC₅₀ (μg/mL) | Phytophthora capsici EC₅₀ (μg/mL) |

|---|---|---|---|---|

| 5p | 0.18 | 2.28 | 1.01 | 1.85 |

Data from Organic & Biomolecular Chemistry (RSC Publishing). nih.gov

**Antifungal Activity of 1,2,3-Triazolyl Chalcones against *Candida albicans***

| Compound | MIC (μg/mL) |

|---|---|

| 9a | 25 |

| 9b | 12.5 |

| 9c | 12.5 |

| 9d | 12.5 |

| 9g | 12.5 |

| Miconazole (Standard) | 25 |

Data from CHEMISTRY & BIOLOGY INTERFACE. nih.gov

While not all studies focus directly on (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol, the research on related 1,2,4-triazole (B32235) derivatives also provides valuable insights. For example, a series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols showed high activity against eight common pathogenic fungi, with some compounds demonstrating better antifungal activity than Fluconazole and Terbinafine. vu.ltrsc.org

Exploration in Anticancer Strategies

The 1,2,3-triazole nucleus is a privileged scaffold in the development of new anticancer agents. nih.gov Derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

One study focused on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer. nih.gov The most active compound, 5l , which is a 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, demonstrated an IC₅₀ value of 36.78 nM in an enzymatic assay. nih.gov In another study, a series of erlotinib (B232) derivatives linked with 1,2,3-triazole were synthesized, and several compounds exhibited higher antitumor activity against HeLa cells than erlotinib itself. For instance, compound 4m showed an IC₅₀ value of 3.79 μM. nih.gov

Furthermore, a series of (1-aryl-1H-1,2,3-triazol-4-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives were synthesized and evaluated for their anticancer activity. Compound 2e exhibited excellent activity against both MCF-7 and HeLa cancer cell lines with IC₅₀ values of 11.77 ± 1.27 and 9.92 ± 1.75 µM, respectively.

Anticancer Activity of Erlotinib-1,2,3-Triazole Derivatives against HeLa Cells

| Compound | IC₅₀ (μM) |

|---|---|

| 4d | 7.02 |

| 4i | 4.36 |

| 4k | 4.16 |

| 4l | 4.51 |

| 4m | 3.79 |

| 4n | 8.21 |

| Erlotinib (Standard) | >10 |

Data from Frontiers in Chemistry. nih.gov

Anticancer Activity of (1-aryl-1H-1,2,3-triazol-4-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2e | MCF-7 | 11.77 ± 1.27 |

| 2e | HeLa | 9.92 ± 1.75 |

| Cisplatin (Standard) | MCF-7 | 10.54 ± 1.12 |

| Cisplatin (Standard) | HeLa | 8.56 ± 1.08 |

Data from ResearchGate.

Antitubercular Agent Discovery

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol have shown promise in this area.

A study on 1,2,3-triazole derivatives reported several compounds with promising inhibitory activity against Mycobacterium tuberculosis (MTB) H37Ra. Among the 31 synthesized compounds, 15e was the most active, with a Minimum Inhibitory Concentration (MIC) of 5.8 μg/mL. Another study focused on a small library of 1,2,3-triazoles, where two compounds, A4Z3 and A7Z1 , showed MICs at low µg/mL concentrations against M. tuberculosis, being more potent than the control drugs. Specifically, A7Z1 had a MIC of 3.1 µg/mL against M. tuberculosis H37Rv (sensitive) and 0.5 µg/mL against a clinical isolate.

Antitubercular Activity of 1,2,3-Triazole Derivatives against M. tuberculosis H37Ra

| Compound | MIC (μg/mL) |

|---|---|

| 15e | 5.8 |

| 15f | 10.2 |

| 17e | 12.5 |

| 19e | 15.8 |

Data from MedChemComm (RSC Publishing).

Antitubercular Activity of 1,2,3-Triazoles against M. tuberculosis H37Rv

| Compound | MIC (μg/mL) |

|---|---|

| A4Z3 | 1.6 |

| A7Z1 | 3.1 |

Data from ResearchGate.

HIV Reverse Transcriptase and Capsid Inhibitor Design

The human immunodeficiency virus (HIV) pandemic continues to be a major public health challenge. Research into novel inhibitors targeting different stages of the HIV life cycle is crucial. Derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol have been explored as both HIV reverse transcriptase (RT) and capsid (CA) inhibitors.

In the realm of HIV RT inhibitors, a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives were discovered. The most promising molecule, 12126065 , exhibited potent antiviral activity against wild-type HIV-1 with an EC₅₀ of 0.24 nM and an IC₅₀ of 0.28 µM against the RT enzyme.

For HIV capsid inhibitors, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed based on the scaffold of PF-3450074 (PF-74), a known CA inhibitor. Several of these analogues demonstrated potent antiviral activities, with compound 6a-9 showing a prominent anti-HIV-1 activity with an EC₅₀ of 3.13 μM. Further studies on novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives identified compound II-10c with a remarkable anti-HIV activity (EC₅₀ = 2.13 μM).

Anti-HIV-1 Activity of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine Derivatives

| Compound | EC₅₀ (nM) | RT IC₅₀ (μM) |

|---|---|---|

| 11626007 | 9.3 ± 2.3 | 0.28 ± 0.1 |

| 12126065 | 0.24 | - |

Data from PubMed Central.

Anti-HIV-1 Activity of 4-phenyl-1H-1,2,3-triazole Phenylalanine Derivatives

| Compound | EC₅₀ (μM) |

|---|---|

| 6a-9 | 3.13 |

| II-10c | 2.13 |

Data from Health & Environmental Research Online (HERO) | US EPA.

α-Glycosidase and α-Amylase Inhibition Studies

Inhibitors of α-glycosidase and α-amylase are important therapeutic targets for the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia. The 1,2,3-triazole scaffold has been investigated for its potential to inhibit these enzymes.

A study on 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives identified several compounds with inhibitory activity against baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA). vu.lt For MAL12, IC₅₀ values ranged from 54 to 482 μM, and for PPA, they ranged from 145 to 282 μM. vu.lt Another study on novel pyridazine-triazole hybrid molecules found that compound 10k , bearing a 4-bromo substituent, was a potent α-glucosidase inhibitor with an IC₅₀ value of 1.7 µM, which was about 100-fold more active than the standard drug acarbose (B1664774) (IC₅₀ = 173 µM).

Research on 1,2,4-triazole derivatives has also shown significant dual inhibition of α-amylase and α-glucosidase. Compounds 4 and 10 from this study exhibited potent α-amylase inhibition (IC₅₀ = 0.19 ± 0.01 µg/mL and 0.26 ± 0.01 µg/mL, respectively) and α-glucosidase inhibition (IC₅₀ = 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 μg/mL, respectively), surpassing the activity of acarbose.

α-Glucosidase and α-Amylase Inhibition by 1-Phenyl-1H- and 2-Phenyl-2H-1,2,3-triazol Derivatives

| Compound Series | α-Glucosidase (MAL12) IC₅₀ (μM) | α-Amylase (PPA) IC₅₀ (μM) |

|---|---|---|

| Series A & B | 54 - 482 | 145 - 282 |

Data from PubMed. vu.lt

α-Glucosidase Inhibition by Pyridazine-Triazole Hybrids

| Compound | IC₅₀ (μM) |

|---|---|

| 10k | 1.7 |

| Acarbose (Standard) | 173 |

Data from PMC.

Dual α-Amylase and α-Glucosidase Inhibition by 1,2,4-Triazole Derivatives

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|

| 4 | 0.19 ± 0.01 | 0.27 ± 0.01 |

| 10 | 0.26 ± 0.01 | 0.31 ± 0.01 |

Data from PMC.

Carbonic Anhydrase Inhibition Research

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding group used in the design of CA inhibitors, and its incorporation into triazole scaffolds has been a subject of research.

A study on benzenesulfonamides bearing a 1,2,3-triazole ring evaluated their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. All target compounds exhibited a good inhibition profile against the tumor-associated isoform hCA IX, with Kᵢ values ranging from 16.4 to 66.0 nM. Another study on benzenesulfonamide-bearing 1,2,4-triazole scaffolds also reported potent inhibition of hCA IX and XII. For instance, compounds 3d , 3f , and 4f from this study showed excellent inhibitory potential against all four tested isoforms (hCA I, II, IX, and XII), with some being more potent than the standard drug acetazolamide.

Inhibition of Carbonic Anhydrase Isoforms by Sulfonylated 1,2,3-Triazole Incorporated Benzenesulfonamides

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA IX Kᵢ (nM) |

|---|---|---|---|---|

| 9b | 125.4 | 18.3 | >10000 | 25.4 |

| 9d | 85.6 | 12.4 | >10000 | 20.1 |

| 10d | >10000 | 115.6 | >10000 | 16.4 |

| 10h | >10000 | 158.2 | >10000 | 18.5 |

| Acetazolamide (Standard) | 250 | 12.1 | 74 | 25.8 |

Data from PubMed Central.

Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Bearing 1,2,4-Triazole Scaffolds

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|

| 3d | 98 | 8.5 | 4.5 | 5.2 |

| 3f | 84 | 5.6 | 2.8 | 3.1 |

| 4f | 112 | 7.8 | 3.6 | 1.3 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data from PubMed.

P2Y14 Receptor Antagonism Studies

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is implicated in inflammatory processes, making it a key target for therapeutic intervention. nih.gov Derivatives of the 1,2,3-triazole scaffold have been central to the development of P2Y14 receptor antagonists. nih.govacs.org

Researchers have systematically explored the structure-activity relationship (SAR) of these compounds. nih.gov In one study, a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold was investigated through computational modeling and empirical testing. nih.gov This research identified that specific substitutions on the core structure could enhance or reduce affinity for the P2Y14 receptor. For instance, replacing a key carboxylate group with a tetrazole was found to decrease affinity. nih.gov Through this structure-based design, potent antagonists were identified, demonstrating the triazole moiety's effectiveness as a bioisosteric replacement for other core structures, like naphthalene. acs.orgsemanticscholar.org

Key findings from these studies highlight the importance of the triazole core in orienting substituents to achieve high-affinity binding. The most potent compounds in one series, which used a triazole scaffold to replace a naphthoic acid core, exhibited IC50 values in the nanomolar range, underscoring the potential of these derivatives as leads for new anti-inflammatory drugs. semanticscholar.org

Table 1: P2Y14 Receptor Antagonist Activity

| Compound Derivative | Modification | Activity (IC50) | Reference |

| p-F3C-phenyl-triazole 65 | Trifluoromethylphenyl group on triazole | 31.7 nM | semanticscholar.org |

| Naphthoic acid 3 (Reference) | Naphthalene core | 6.0 nM | semanticscholar.org |

| Primary 3-aminopropyl congener 20 | 3-aminopropyl substitution | Potent antagonist | nih.gov |

| Phenyl p-carboxamide 30 | p-carboxamide substitution | Potent antagonist | nih.gov |

General Applications as Bioactive Scaffolds

The 1,2,3-triazole ring, easily synthesized via "click chemistry," is a privileged scaffold in medicinal chemistry due to its stability and ability to form hydrogen bonds. researchgate.netacs.org The (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol framework is a prime example of such a versatile scaffold, utilized in the development of various bioactive agents.

This scaffold has been incorporated into molecules designed for anticancer research. For instance, it has been used to create cytotoxic ruthenium(II) and osmium(II) arene cyclometalates, which have shown promising activity against cancer cell lines. acs.org The triazole moiety in these metal complexes plays a crucial role in their biological properties. acs.org Additionally, derivatives have been investigated as IDO1 inhibitors, a target in cancer immunotherapy, with some showing inhibitory concentrations (IC50) in the micromolar range. medchemexpress.com

Furthermore, the (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol variant serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com Specifically, it has been used in the preparation of PROTACs designed to induce the degradation of the G12D-mutated KRAS protein, a significant target in cancer therapy. medchemexpress.com

Contributions to Materials Science

In materials science, the structural and photophysical properties of phenyl-triazole derivatives are harnessed to create advanced functional materials.

Components in Metal-Organic Frameworks (MOFs)

While direct application of Phenyl(1H-1,2,3-triazol-4-yl)methanol in MOFs is not extensively documented in the provided search results, the triazole moiety itself is a well-established building block for MOFs. The nitrogen atoms in the triazole ring are excellent coordination sites for metal ions, facilitating the construction of robust and porous frameworks. The phenyl and methanol (B129727) groups offer opportunities for functionalization, which can be used to tune the properties of the resulting MOF, such as pore size, surface chemistry, and catalytic activity.

Design of Fluorescent Chemosensors and Optical Materials

The phenyl-triazole scaffold is a key component in the design of fluorescent materials for chemical sensing. nih.gov Researchers have synthesized bola-type molecules incorporating (1-phenyl-1H-1,2,3-triazol-4-yl)methanol derivatives. nih.gov These molecules exhibit fluorescence that can be quenched in the presence of specific analytes. nih.gov

For example, bola molecules with two heteroaromatic cores connected by a PEG linker have been developed as "turn-off" fluorescent sensors. nih.gov These sensors have demonstrated high sensitivity for detecting electron-deficient species, including common nitro-explosives like DNT and TNT, as well as the difficult-to-detect pentaerythritol (B129877) tetranitrate (PETN). nih.gov They have also shown a significant fluorescence quenching response to heavy metal cations like Hg2+. nih.gov The detection mechanism relies on the efficient photoinduced electron transfer (PET) from the electron-rich sensor molecule to the electron-deficient analyte. nih.gov

Table 2: Fluorescent Chemosensor Performance

| Sensor Molecule | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| Bola-type triazole 3a | Hg2+ | "Turn-off" Fluorescence | ~1.0 x 10^4 M-1 (Binding Constant) | nih.gov |

| Bola-type triazole 3b | Hg2+ | "Turn-off" Fluorescence | ~2.59 × 10^–6 M | nih.gov |

Catalytic Applications

The nitrogen atoms of the triazole ring make this compound and its derivatives excellent ligands for coordinating with transition metals, leading to catalytically active complexes.

Ligands for Transition Metal Catalysis (e.g., Copper-catalyzed Reactions)

Phenyl-1,2,3-triazole derivatives have proven to be versatile and efficient ligands in transition metal catalysis. researchgate.netnih.gov They have been particularly effective in copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC), which is ironically the same "click" reaction often used to synthesize the triazole scaffold itself. researchgate.net

One study demonstrated that a 1,2,3-triazole based ligand, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM), significantly enhances the rate of CuAAC reactions even at low catalyst loadings. researchgate.net Another example is the use of 2-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol as an auxiliary ligand in copper(II)-catalyzed C-N bond-forming reactions. researchgate.net The resulting copper catalyst showed remarkable stability and could be reused multiple times without a significant loss of activity. researchgate.net

Beyond copper, these ligands have been used to synthesize photoactive iridium(III) complexes. nih.gov By using 1-methyl-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand, researchers have been able to fine-tune the redox and emission properties of the resulting iridium complexes, demonstrating the ligand's versatility in creating materials for applications like organic light-emitting diodes (OLEDs). nih.gov The modular synthesis of C3-symmetric tris(triazolyl)methanol (TTM) ligands further expands their application in creating well-defined catalytic systems. rsc.org

Evaluation as Corrosion Inhibitors

The unique molecular structure of triazole derivatives, featuring nitrogen heteroatoms and aromatic rings, makes them effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment.

Research into compounds structurally similar to (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol has demonstrated significant corrosion inhibition properties. For instance, (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM), a close analog, has been investigated for its ability to protect carbon steel in a 1 M HCl solution. nih.gov Studies have shown that TTM can achieve a corrosion inhibition efficiency ranging from 58% to 81.02%. nih.gov

Further supporting the potential of this structural class, two other derivatives, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2], have been studied for their corrosion inhibition effects on mild steel in 1.0 M HCl. nih.gov These compounds displayed excellent performance, with inhibition efficiencies reaching 95.3% for Tria-CO2Et and 95.0% for Tria-CONHNH2 at a concentration of 1.0 × 10−3 M. nih.gov The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a stable protective monolayer. nih.gov

Table 1: Corrosion Inhibition Efficiency of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Analogs

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | Carbon Steel | 1 M HCl | 58 - 81.02 | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Steel Rebar | Synthetic Pore Solution + 2 M NaCl | 85.2 | ampp.org |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 95.3 | nih.gov |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | 95.0 | nih.gov |

Relevance in Agrochemistry Research

The 1,2,3-triazole scaffold is a key structural motif in the development of new agrochemicals due to its broad spectrum of biological activities. Research has focused on synthesizing and evaluating derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol for their potential as insecticides and antifeedants.

The search for novel insecticides with improved efficacy and better environmental profiles is a continuous effort in agrochemical research. Derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol have been synthesized and tested for their insecticidal properties against various agricultural pests.

A study focused on the synthesis of novel 5-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones demonstrated their insecticidal activity. researchgate.net These compounds, which are derivatives of the core (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol structure, were evaluated against the sweet potato whitefly (Bemisia tabaci) and the fall armyworm (Spodoptera frugiperda). researchgate.net The results from laboratory bioassays indicated that these derivatives possess notable insecticidal effects, highlighting the potential of the 1-phenyl-1H-1,2,3-triazol-4-yl moiety as a building block for new insecticidal agents. researchgate.net

Further research on other 1,2,4-triazole derivatives containing an amidine moiety has shown promising results against the cotton aphid (Aphis gossypii). researchgate.net Many of these compounds exhibited good insecticidal activity at a concentration of 500 μg/mL. researchgate.net

Table 2: Insecticidal Activity of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Derivatives

| Derivative Class | Target Pest(s) | Activity Level | Reference |

| 5-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones | Bemisia tabaci, Spodoptera frugiperda | Notable Insecticidal Effect | researchgate.net |

| 1,2,4-Triazole derivatives with amidine moiety | Aphis gossypii | Good Activity at 500 μg/mL | researchgate.net |

In addition to direct toxicity, another strategy in pest management is the use of antifeedants, which deter insects from feeding on treated plants. The structural features of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol derivatives suggest their potential in this area, although specific research on this particular compound's antifeedant properties is less documented. The development of compounds that disrupt insect feeding behavior is a valuable tool in integrated pest management (IPM) programs, offering a more environmentally benign approach to crop protection. The core triazole structure is known to be a part of various biologically active molecules, and further investigation into the antifeedant properties of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives is a promising avenue for future research.

Future Research Directions and Perspectives for 1 Phenyl 1h 1,2,3 Triazol 4 Yl Methanol

Discovery of Novel Synthetic Routes and Methodologies

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives, future research is poised to move beyond traditional approaches towards more innovative and greener alternatives.

A significant area of focus is the continued application and refinement of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method has already proven effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net Future endeavors will likely concentrate on developing novel catalytic systems for this reaction that are more efficient, cost-effective, and environmentally benign. The synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol itself can be achieved through the reaction of phenyl azide (B81097) with formaldehyde, followed by reduction. guidechem.com

Furthermore, microwave-assisted synthesis is emerging as a powerful tool for accelerating the synthesis of triazole derivatives. nih.gov This technique can significantly reduce reaction times and improve yields, making it an attractive avenue for the rapid generation of libraries of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol analogs for screening purposes. Research in this area will likely involve optimizing microwave parameters for various substituted starting materials to create a robust and widely applicable synthetic platform.

The exploration of one-pot multicomponent reactions also presents a promising frontier. These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing novel multicomponent strategies for the synthesis of highly functionalized derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol will be a key research direction.

Integration of Advanced Automation and High-Throughput Screening in Research

The quest for novel molecules with specific functions necessitates the rapid synthesis and evaluation of large numbers of compounds. The integration of advanced automation and high-throughput screening (HTS) is set to revolutionize research involving (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol.

Automated synthesis platforms can be employed to generate extensive libraries of derivatives based on the (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold. By systematically varying the substituents on the phenyl and triazole rings, researchers can create a diverse collection of molecules for biological or materials science screening.

HTS techniques are crucial for rapidly assessing the properties of these large compound libraries. For instance, in drug discovery, HTS can be used to identify derivatives of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol that exhibit inhibitory activity against specific biological targets. nih.gov Cell-based assays and biochemical screens can be miniaturized and automated to test thousands of compounds in a short period. The identification of 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the pregnane (B1235032) X receptor through HTS highlights the power of this approach. nih.gov

Application in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the 1,2,3-triazole ring make (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol an attractive building block for supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the triazole moiety's ability to participate in hydrogen bonding and dipole-dipole interactions can be exploited to construct well-defined, self-assembled architectures. Future research could explore the use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives as key components in the formation of molecular cages, polymers, and gels with novel functions. The ability of the triazole ring to form coordination complexes with metal ions also opens up possibilities for creating new metallo-supramolecular structures with catalytic or sensory applications. guidechem.com A related compound, (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol, has been utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), demonstrating the potential of this class of molecules in sophisticated chemical biology applications. medchemexpress.com